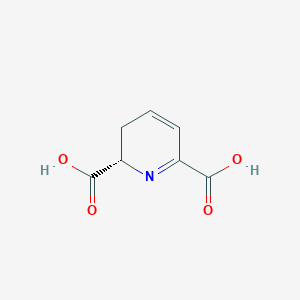

(S)-2,3-dihydrodipicolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2,3-dihydrodipicolinic acid is a 2,3-dihydrodipicolinic acid. It is a conjugate acid of a (S)-2,3-dihydrodipicolinate(2-).

Aplicaciones Científicas De Investigación

Antimicrobial Properties

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of dipicolinic acid (DPA), which is closely related to (S)-2,3-dihydrodipicolinic acid. DPA has demonstrated strong antifungal activity against several plant pathogens, including Valsa pyri, which causes canker disease in pear trees. In controlled experiments, DPA reduced canker symptoms by 90% at concentrations as low as 5 mM. The mechanism involves the inhibition of chitin biosynthesis in fungi, leading to cell lysis and death . The stability of DPA within plant tissues enhances its effectiveness as a biocontrol agent.

Role in Tuberculosis Treatment

2. Target for Drug Development

this compound is crucial in the biosynthesis of lysine through the diaminopimelate pathway, making it a significant target for developing new anti-tuberculosis drugs. The enzyme dihydrodipicolinate reductase (DapB), which catalyzes the reduction of DHDP to tetrahydrodipicolinate, has been identified as a promising target for drug discovery against Mycobacterium tuberculosis. In silico screening has been employed to identify inhibitors that can effectively block DapB activity. Studies have shown that knockdown mutants of dapB exhibit reduced growth both in vitro and within macrophages, indicating that targeting this enzyme could impair the survival of the bacteria .

3. Enzyme Structure Studies

Research into the crystal structure of dihydrodipicolinate synthase (DapA) from M. tuberculosis has provided insights into its catalytic mechanisms and potential binding sites for inhibitors. Understanding these structural details is essential for designing effective drugs that can inhibit this enzyme's function and disrupt the bacterial cell wall synthesis pathway .

Metabolic Engineering Applications

4. Production of Dipicolinic Acid

Metabolic engineering approaches have been employed to enhance the production of dipicolinic acid using microorganisms such as Corynebacterium glutamicum. By overexpressing specific genes involved in DPA biosynthesis, researchers have achieved significant yields in laboratory settings. For instance, engineered strains have produced up to 3.28 g/L of DPA under optimized conditions, demonstrating the potential for industrial applications in bioprocessing and sustainable production .

Summary Table of Applications

Case Studies

- Antifungal Efficacy Study : A study demonstrated that DPA significantly inhibited the growth of Valsa pyri, showcasing its potential as a biocontrol agent in agriculture.

- Tuberculosis Drug Target Research : Research on DapB highlighted its essential role in M. tuberculosis survival, leading to the identification of novel inhibitors that could be developed into therapeutic agents.

- Metabolic Engineering Success : The successful engineering of Corynebacterium glutamicum for increased DPA production illustrates practical applications in biotechnology and industrial microbiology.

Propiedades

Fórmula molecular |

C7H7NO4 |

|---|---|

Peso molecular |

169.13 g/mol |

Nombre IUPAC |

(2S)-2,3-dihydropyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-2,5H,3H2,(H,9,10)(H,11,12)/t5-/m0/s1 |

Clave InChI |

UWOCFOFVIBZJGH-YFKPBYRVSA-N |

SMILES |

C1C=CC(=NC1C(=O)O)C(=O)O |

SMILES isomérico |

C1C=CC(=N[C@@H]1C(=O)O)C(=O)O |

SMILES canónico |

C1C=CC(=NC1C(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.